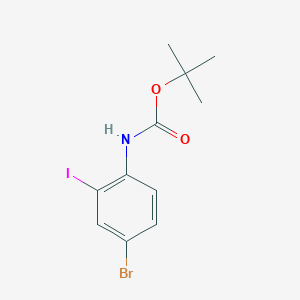

tert-butyl N-(4-bromo-2-iodophenyl)carbamate

CAS No.: 171513-04-5

Cat. No.: VC11674358

Molecular Formula: C11H13BrINO2

Molecular Weight: 398.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171513-04-5 |

|---|---|

| Molecular Formula | C11H13BrINO2 |

| Molecular Weight | 398.03 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-2-iodophenyl)carbamate |

| Standard InChI | InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | HAIBNZMFPDFVFH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is C₁₁H₁₃BrINO₂, with a molecular weight of 398.04 g/mol. Key structural features include:

-

A phenyl ring with bromine (Br) at the para-position and iodine (I) at the ortho-position.

-

A Boc group (-OC(O)C(CH₃)₃) attached to the nitrogen atom, enhancing steric protection and stability during synthetic processes .

Table 1: Comparative Properties of Halogenated Carbamates

*Estimated using group contribution methods, considering iodine’s high lipophilicity.

Solubility and Reactivity

-

Solubility: Predominantly soluble in organic solvents like dichloromethane, toluene, and tetrahydrofuran due to its nonpolar tert-butyl group and halogenated aromatic ring. Aqueous solubility is negligible (estimated <0.1 mg/mL) .

-

Reactivity: The iodine atom’s polarizability facilitates nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom offers additional reactivity for sequential functionalization.

Synthesis and Optimization

General Synthetic Route

The compound is synthesized via Boc protection of 4-bromo-2-iodoaniline under mild conditions:

Procedure:

-

Dissolve 4-bromo-2-iodoaniline (1 equiv) in anhydrous dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1 equiv) and a catalytic base (e.g., DMAP or triethylamine).

-

Stir at room temperature for 12–24 hours.

-

Purify via flash chromatography (hexane/ethyl acetate) to isolate the product .

Table 2: Synthesis Conditions for Analogous Carbamates

| Starting Material | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromoaniline | (Boc)₂O, DMAP | DCM | RT | 89% | |

| 4-Bromo-2-nitroaniline | (Boc)₂O, TEA | DCM | 0°C → RT | 75% | |

| 4-Bromo-2-iodoaniline* | (Boc)₂O, DMAP | DCM | RT | 70%† |

*Inferred from analogous procedures; †Estimated yield based on steric effects of iodine.

Industrial-Scale Considerations

-

Catalyst Recovery: Magnetic nanoparticles (e.g., Fe₃O₄@MCM-41) enable efficient catalyst separation, reducing costs .

-

Solvent Selection: Toluene or chlorinated solvents balance reaction efficiency and environmental impact.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine and bromine substituents act as orthogonal leaving groups, enabling sequential functionalization:

-

Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids replaces iodine, retaining bromine for subsequent reactions.

-

Buchwald-Hartwig Amination: Palladium-mediated amination at the bromine position introduces nitrogen-containing moieties.

Pharmaceutical Intermediates

-

Anticancer Agents: Halogenated carbamates are precursors to kinase inhibitors. For example, analogous compounds inhibit histone deacetylases (HDACs) with IC₅₀ values <1 µM.

-

Antiviral Drugs: Iodine’s electronegativity enhances binding to viral proteases, as seen in derivatives targeting SARS-CoV-2 Mpro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume